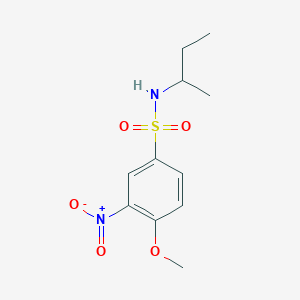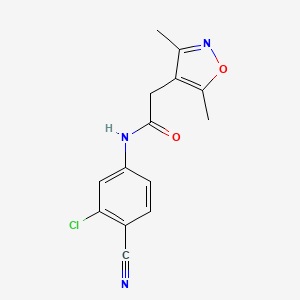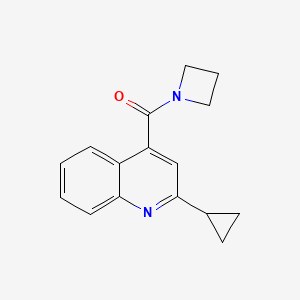![molecular formula C15H15NO2S B7461395 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone have been investigated in various studies. It has been shown to exhibit cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone in lab experiments include its versatility as a reagent for the formation of C-C and C-N bonds, its potential applications in various fields, and its relatively simple synthesis method. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone. These include further investigation of its mechanism of action, exploration of its potential applications in drug discovery and materials science, and development of more efficient synthesis methods. Additionally, studies on its toxicity and safety profiles are necessary for its potential use in clinical settings.
In conclusion, 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves a multi-step process that includes the reaction of indole with furfural in the presence of a catalyst. The final product is obtained through purification and characterization methods such as chromatography and spectroscopy.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been employed as a versatile reagent for the formation of C-C and C-N bonds.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-10-12-6-7-14(18-12)15(17)16-9-8-11-4-2-3-5-13(11)16/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGNVXQLYFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
